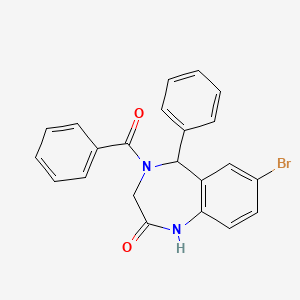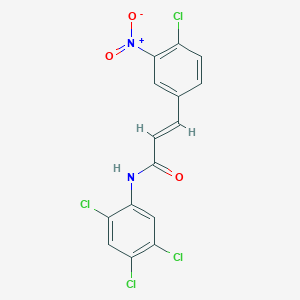
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione, also known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a synthetic compound that has shown promising results in various scientific research studies.
作用机制
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the allosteric site of mGluR4, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione enhances the receptor's response to glutamate, leading to the activation of downstream signaling pathways. This results in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward and addiction. It also enhances the release of glutamate in the prefrontal cortex, leading to improved cognitive function. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been shown to reduce anxiety-like behavior and improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a highly selective and potent modulator of mGluR4, which makes it an ideal tool for studying the physiological and pathological roles of this receptor. However, its limited solubility in water and low bioavailability in vivo can pose challenges for its use in animal models and clinical trials.
未来方向
The potential therapeutic applications of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione are still being explored, and future studies will focus on its efficacy and safety in human subjects. Further research is also needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify novel targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione may lead to the discovery of new drugs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of mGluR4 and its effects on neurotransmitter release and synaptic plasticity make it an ideal tool for studying the physiological and pathological roles of this receptor. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods and analogs for drug development.
合成方法
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with morpholine, followed by the reduction of the nitro group to an amine group. This intermediate compound is then reacted with phthalic anhydride to form the final product, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione.
科学研究应用
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of Parkinson's disease, anxiety, depression, and addiction. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been studied for its neuroprotective effects in traumatic brain injury and stroke.
属性
IUPAC Name |
5-(morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-8-10-25-11-9-20)13-6-7-15-16(12-13)19(24)21(18(15)23)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQPBIFAIWCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5144811.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)

![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B5144842.png)

![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)
